molecular formula C14H14N4O B12912755 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-15-1

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12912755
CAS No.: 87595-15-1
M. Wt: 254.29 g/mol
InChI Key: OAWCOXFRZBJIIE-UHFFFAOYSA-N
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Description

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropoxy group in 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

87595-15-1

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-phenyl-5-propan-2-yloxypyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C14H14N4O/c1-10(2)19-13-9-15-14-12(17-13)8-16-18(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

OAWCOXFRZBJIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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